(Hydroxymethyl)urea; 1,3-bis(hydroxymethyl)urea; formaldehyde

Description

Properties

Molecular Formula |

C6H16N4O6 |

|---|---|

Molecular Weight |

240.22 g/mol |

IUPAC Name |

1,3-bis(hydroxymethyl)urea;formaldehyde;hydroxymethylurea |

InChI |

InChI=1S/C3H8N2O3.C2H6N2O2.CH2O/c6-1-4-3(8)5-2-7;3-2(6)4-1-5;1-2/h6-7H,1-2H2,(H2,4,5,8);5H,1H2,(H3,3,4,6);1H2 |

InChI Key |

HEFPRIRFIJJZBN-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C(NC(=O)N)O.C(NC(=O)NCO)O |

Related CAS |

62073-57-8 |

Origin of Product |

United States |

Preparation Methods

Hydroxymethylation Under Alkaline Conditions

The foundational step in synthesizing hydroxymethylated urea derivatives involves the alkaline hydroxymethylation of urea. In a representative procedure, a 45% formaldehyde aqueous solution is adjusted to pH 8.2–8.3 using sodium hydroxide, followed by urea addition at 40°C. The mixture is heated to 80°C for 30 minutes, facilitating the formation of hydroxymethyl urea intermediates. The primary reaction mechanism involves nucleophilic addition of formaldehyde to urea’s amine groups, yielding mono-, di-, and tri-hydroxymethylated species.

¹³C NMR spectroscopy of the hydroxymethylated product reveals distinct signals at 65.1 ppm (monohydroxymethyl urea, MMU), 69.1–69.2 ppm (dimethylene ether-linked species), and 70.8 ppm (1,3-bishydroxymethyl urea, BMU). Quantitative analysis indicates that BMU constitutes approximately 23% of the product mixture under these conditions, with trishydroxymethyl urea (TMU) accounting for 10%. The molar ratio of formaldehyde to urea (F/U) critically influences product distribution, with an F/U ratio of 2.1:1 optimizing BMU yield.

Acid-Catalyzed Polycondensation

Following hydroxymethylation, the reaction mixture is acidified to pH 4.5 using formic acid and heated to 90°C for polycondensation. This stage promotes the formation of methylene bridges (-CH₂-) between hydroxymethyl urea units, leading to oligomeric and polymeric structures. The reaction progress is monitored via viscosity measurements, with termination typically occurring after 100 minutes to prevent over-polymerization.

Key structural features identified through ¹³C NMR include methylene carbons at 47–49 ppm (secondary amino linkages) and 53–55 ppm (tertiary amino linkages). The acid-catalyzed step introduces branching, with BMU serving as a primary crosslinker due to its two reactive hydroxymethyl groups.

Post-Treatment and Stabilization

Post-polycondensation, the resin is neutralized to pH 8.5 and supplemented with a second urea equivalent (F/U = 1.05) at 60–70°C. This “post-urea” treatment enhances resin stability by scavenging residual formaldehyde and converting unstable methylol groups into urea linkages. Vacuum drying at ≤40°C concentrates the resin to 68.5–69.5% solids, ensuring shelf-stability for industrial applications.

Alternative Synthesis Using Ethylene Carbonate

Catalytic Reaction with Zeolites

A patent-pending method bypasses formaldehyde by reacting urea with ethylene carbonate in a 1:2 molar ratio at 140–150°C. Synthetic zeolites containing sodium oxide (0.4–0.9 wt%) or sodium/potassium oxide mixtures (1.0–5.5 wt%) catalyze the reaction, achieving 98% yields of 1,3-bis(2-hydroxyethyl)urea within 4–5 hours. The process eliminates carbon dioxide as a byproduct, monitored via barium hydroxide trap assays.

Table 1: Comparative Synthesis Parameters

Advantages and Limitations

The ethylene carbonate route offers superior yields and avoids formaldehyde handling, reducing toxicity risks. However, the high reaction temperature (150°C) and specialized catalysts increase energy and equipment costs compared to conventional methods.

Structural Analysis and Product Characterization

¹³C NMR Spectroscopy

Quantitative ¹³C NMR remains the gold standard for characterizing hydroxymethyl urea derivatives. Key spectral assignments include:

Viscosity and Molecular Weight Profiling

During polycondensation, viscosity increases correlate with molecular weight growth. Industrial processes terminate reactions at 200–300 cP to balance resin solubility and crosslinking potential. Gel permeation chromatography (GPC) of UF resins reveals weight-average molecular weights (Mw) ranging from 1,500–3,000 Da, depending on F/U ratios and curing conditions.

Comparative Analysis of Synthesis Methodologies

Efficiency and Scalability

Conventional alkaline-acid methods dominate industrial UF resin production due to low material costs and scalability. However, formaldehyde emissions during synthesis and curing pose environmental and health concerns. In contrast, ethylene carbonate-based synthesis eliminates formaldehyde use but requires higher capital investment.

Product Purity and Application Suitability

Post-treated UF resins exhibit superior water resistance and mechanical strength, making them ideal for plywood adhesives. Ethylene carbonate-derived 1,3-bis(2-hydroxyethyl)urea finds niche applications in cosmetics and pharmaceuticals, where formaldehyde-free products are mandated .

Chemical Reactions Analysis

Types of Reactions: 1,3-bis(hydroxymethyl)urea undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form simpler amines.

Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

Medicinal Chemistry

Overview : Urea derivatives, including (hydroxymethyl)urea, have been extensively studied for their pharmacological properties. They serve as important scaffolds in drug design due to their ability to form hydrogen bonds and interact with biological targets.

Key Applications :

- Antidiabetic Agents : Compounds like Glibenclamide (glyburide), derived from urea structures, are used to manage type II diabetes by enhancing insulin secretion and sensitivity .

- Antiparasitic Drugs : Urea derivatives have been explored for their antitrypanosomal activity. For instance, a specific urea derivative was optimized to develop Suramin, which is effective against sleeping sickness caused by Trypanosoma parasites .

- Antimicrobial Agents : Diazolidinylurea is utilized in hospital settings for disinfection purposes due to its antimicrobial properties .

Polymer Science

Urea-Formaldehyde Resins :

- Production : 1,3-bis(hydroxymethyl)urea is an intermediate in the synthesis of urea-formaldehyde resins. These resins are widely used in the production of adhesives, laminates, and particleboard due to their strong bonding properties and durability .

- Applications in Industry : Urea-formaldehyde resins are employed in the manufacturing of furniture, cabinetry, and construction materials due to their excellent mechanical properties and resistance to heat and moisture.

Biocidal Applications

Preservatives in Personal Care Products :

- Mechanism of Action : Compounds like dimethylol ethylene thiourea release formaldehyde upon hydrolysis, which acts as a preservative by inhibiting microbial growth. This property is exploited in various personal care products .

- Usage Statistics : Hydroxyethyl urea is reported to be used in numerous rinse-off personal cleanliness products due to its moisturizing and antimicrobial properties .

Case Study 1: Antidiabetic Drug Development

A study highlighted the synthesis of a series of urea derivatives that exhibited potent antidiabetic activity. The structure-activity relationship was analyzed to optimize the efficacy and reduce side effects .

Case Study 2: Urea-Formaldehyde Resin Applications

Research demonstrated that urea-formaldehyde resins could be modified with various additives to enhance their performance in wood products. The study focused on improving water resistance and reducing formaldehyde emissions during curing processes .

Data Tables

| Application Area | Compound | Key Properties | Examples |

|---|---|---|---|

| Medicinal Chemistry | Glibenclamide | Antidiabetic | Type II Diabetes treatment |

| Polymer Science | 1,3-bis(hydroxymethyl)urea | Intermediate for resins | Adhesives, laminates |

| Biocidal Applications | Diazolidinylurea | Antimicrobial | Hospital disinfectants |

Mechanism of Action

The mechanism of action of 1,3-bis(hydroxymethyl)urea involves its reactivity with various functional groups. The hydroxymethyl groups can undergo reactions such as oxidation, reduction, and substitution, leading to the formation of various products. These reactions are facilitated by the presence of specific reagents and conditions .

Comparison with Similar Compounds

(Hydroxymethyl)urea

(Hydroxymethyl)urea (CAS: Not explicitly provided) is a mono-substituted urea derivative where a single hydroxymethyl (-CH₂OH) group is attached to the urea backbone. It acts as an intermediate in the synthesis of urea-formaldehyde (UF) resins, undergoing condensation reactions under acidic conditions to form polymeric networks .

1,3-Bis(hydroxymethyl)urea

1,3-Bis(hydroxymethyl)urea (CAS: 140-95-4; C₃H₈N₂O₃; MW: 120.11) is a di-substituted urea with two hydroxymethyl groups. It appears as a white, water-soluble solid (melting point: 115–130°C) and is a key component in self-crosslinking resins for wood treatments, textiles, and adhesives . Its bifunctional structure enables robust crosslinking, enhancing material durability while releasing less free formaldehyde compared to traditional UF resins .

Formaldehyde

Formaldehyde (CH₂O; CAS: 50-00-0) is a simple aldehyde widely used in resins, plastics, and preservatives. Despite its utility, it is a volatile organic compound (VOC) classified as a carcinogen, necessitating strict emission controls in industrial applications .

Comparative Analysis of Key Properties

(Hydroxymethyl)urea

- Role in Resin Synthesis: Serves as a monomer in UF resin production, undergoing acid-catalyzed condensation to form methylene bridges .

1,3-Bis(hydroxymethyl)urea

- Wood Modification : Impregnated into wood to improve dimensional stability and surface hardness via covalent bonding with cellulose .

- Textile Finishing : Used as a reactant crosslinking agent in wrinkle-resistant fabrics, achieving low free formaldehyde levels (<75 ppm) .

- Corrosion Inhibition : Demonstrates efficacy as a corrosion inhibitor for steel in acidic environments, outperforming traditional inhibitors like benzimidazole derivatives .

Formaldehyde

- Resin Production: Dominates UF and phenol-formaldehyde (PF) resin markets but faces regulatory scrutiny due to emissions .

- Disadvantages : High volatility and toxicity drive demand for alternatives like 1,3-bis(hydroxymethyl)urea .

Research and Development Trends

Biological Activity

(Hydroxymethyl)urea and its derivatives, particularly 1,3-bis(hydroxymethyl)urea, are significant in medicinal chemistry due to their diverse biological activities. These compounds are often utilized in drug discovery and development, demonstrating potential in various therapeutic areas, including anticancer and antimicrobial applications.

-

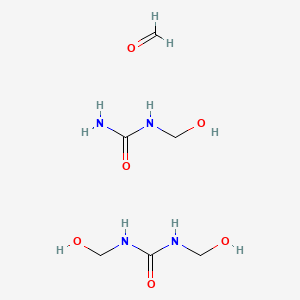

Chemical Structure :

- (Hydroxymethyl)urea :

- 1,3-bis(hydroxymethyl)urea :

- Formaldehyde :

-

Molecular Weight :

- (Hydroxymethyl)urea: 74.08 g/mol

- 1,3-bis(hydroxymethyl)urea: 120.11 g/mol

Anticancer Activity

Research indicates that urea derivatives exhibit significant anticancer properties. For example, studies have shown that certain urea-based compounds can inhibit the growth of various cancer cell lines, including HT29 (colon cancer), MCF7 (breast cancer), and PC3 (prostate cancer). The mechanism of action often involves the inhibition of DNA synthesis and the disruption of cellular replication processes.

- Case Study : A study evaluated the anticancer activity of a series of urea derivatives against five human cell lines. The results indicated that compounds with a symmetrical structure around the urea moiety exhibited greater antiproliferative activity (IC50 values ranging from 43 to 390 μM) compared to their asymmetrical counterparts .

Antimicrobial Activity

Urea derivatives also demonstrate promising antimicrobial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Acinetobacter baumannii.

- Case Study : A recent investigation into new urea derivatives revealed that some displayed over 90% inhibition against Acinetobacter baumannii, highlighting their potential as antimicrobial agents .

The biological activity of hydroxymethylureas is largely attributed to their ability to form hydrogen bonds with biological targets, enhancing molecular recognition and interaction with proteins. This capability is crucial for their function as enzyme inhibitors and in disrupting metabolic pathways in pathogens.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of hydroxymethylureas typically involves the reaction of urea with formaldehyde under controlled conditions. The resulting products can vary in their degree of hydroxymethylation, which significantly influences their biological activity.

| Compound | Molecular Formula | Biological Activity | IC50 (μM) |

|---|---|---|---|

| Hydroxymethylurea | C2H6N2O2 | Anticancer | 74 |

| 1,3-bis(hydroxymethyl)urea | C3H8N2O3 | Antimicrobial | >90% inhibition against Acinetobacter baumannii |

Q & A

Basic: What are the critical steps in synthesizing hydroxymethylurea derivatives, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves a two-stage process:

Hydroxymethylation : Urea reacts with formaldehyde under neutral or weak alkaline conditions to form monomethylolurea (MMU) or dimethylolurea (DMU). Ratios (e.g., 1:1.1 urea:formaldehyde) and temperature control are critical to avoid over-substitution .

Polycondensation : Under acidic conditions, methylol derivatives undergo dehydration to form methylene or methylene-ether linkages. Optimizing pH, temperature, and catalyst choice (e.g., triethanolamine) ensures controlled polymerization and avoids premature gelation .

Methodological Tip : Use factorial design (e.g., varying molar ratios, pH, and catalysts) to systematically optimize yield and molecular weight .

Basic: Which spectroscopic methods are essential for characterizing hydroxymethylurea compounds?

Answer:

- 1H/13C NMR : Identifies hydroxymethyl (-CH2OH) and methylene (-CH2-) groups. For example, methylol protons resonate at δ 4.3–4.7 ppm, while methylene bridges appear at δ 3.8–4.2 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate intermediate structures .

- FTIR : Detects carbonyl (C=O, ~1640 cm⁻¹) and hydroxyl (-OH, ~3300 cm⁻¹) groups to monitor reaction progress .

Advanced: How can computational modeling resolve contradictions in reaction mechanisms between experimental and theoretical data?

Answer:

- DFT (Density Functional Theory) : Simulates reaction pathways (e.g., hydroxymethylation vs. condensation) to identify energetically favorable intermediates. Compare calculated activation energies with experimental kinetics to validate mechanisms .

- MD (Molecular Dynamics) : Models solvent effects and steric hindrance in polymerization, explaining discrepancies in observed vs. predicted product distributions .

Case Study : Discrepancies in formaldehyde release rates from urea-formaldehyde resins can be linked to competing ether vs. methylene bridge formation, resolved via transition-state analysis .

Advanced: What strategies ensure reproducibility in toxicity studies of hydroxymethylurea derivatives?

Answer:

- Standardized Protocols : Specify animal cohort sizes, histology procedures (e.g., fixation methods), and dose-response metrics (e.g., LD50) to address gaps in reported studies .

- Negative Controls : Include formaldehyde-scavenging agents (e.g., ammonium sulfate) to distinguish toxicity from residual monomers vs. polymer degradation products .

- Interlab Validation : Share raw NMR/HRMS datasets and synthetic protocols via open-access platforms to minimize variability .

Basic: How do reaction mechanisms differ between hydroxymethylurea formation and formaldehyde crosslinking in polymers?

Answer:

- Hydroxymethylation : Nucleophilic attack by urea’s amine groups on formaldehyde’s electrophilic carbonyl carbon, forming methylol adducts. Requires alkaline conditions to stabilize intermediates .

- Crosslinking : Acid-catalyzed dehydration of methylol groups forms methylene (-CH2-) or methylene-ether (-CH2-O-CH2-) bridges. Excess formaldehyde favors ether linkages, which hydrolyze more readily than methylene bonds .

Key Insight : Monitor formaldehyde content via HPLC to prevent unreacted monomer retention, which compromises polymer stability .

Advanced: How can researchers integrate theoretical frameworks into experimental design for formaldehyde-based systems?

Answer:

- Link to Polymer Theory : Use Flory-Stockmayer gelation theory to predict critical conversion points during polycondensation. Adjust stoichiometry to avoid premature network formation .

- Thermodynamic Modeling : Apply Gibbs free energy calculations to predict equilibrium between methylol intermediates and formaldehyde release, guiding pH/temperature optimization .

- Mechanistic Probes : Introduce isotopic labeling (e.g., 13C-formaldehyde) to track reaction pathways via NMR, aligning empirical data with kinetic models .

Basic: What are the best practices for mitigating formaldehyde emissions during hydroxymethylurea synthesis?

Answer:

- Scavengers : Add urea or melamine in excess to capture residual formaldehyde via secondary hydroxymethylation .

- Post-Synthesis Treatments : Heat curing at 60–80°C under vacuum to remove volatiles, followed by formaldehyde quantification via chromotropic acid assay .

- Real-Time Monitoring : Use inline FTIR or gas sensors to detect formaldehyde release during synthesis, enabling immediate adjustments .

Advanced: How can contradictions in reported toxicity data for 1,3-bis(hydroxymethyl)urea be resolved?

Answer:

- Source Analysis : Differentiate between toxicity from the compound itself vs. formaldehyde degradation products using stability studies (e.g., accelerated aging at 40°C/75% RH) .

- Dose-Response Reassessment : Apply benchmark dose (BMD) modeling to existing datasets, accounting for interspecies variability and exposure duration .

- Omics Approaches : Use transcriptomics/proteomics to identify biomarkers (e.g., oxidative stress genes) for mechanism-driven risk assessment .

Basic: What analytical techniques are critical for quantifying formaldehyde in hydroxymethylurea reaction mixtures?

Answer:

- HPLC-UV : Separate formaldehyde derivatives (e.g., dimedone adducts) with a C18 column and quantify at 360 nm .

- Colorimetric Assays : Nash reagent (ammonium acetate/acetylacetone) forms a yellow dihydropyridine derivative measurable at 412 nm .

- Headspace GC-MS : Detect free formaldehyde vapor in reaction headspace, calibrated against NIST-traceable standards .

Advanced: How can factorial design improve the synthesis of 1,3-bis(hydroxymethyl)urea for targeted applications?

Answer:

- Variable Screening : Test factors like urea:formaldehyde ratio (1:1 to 1:2), pH (7–9), and reaction time (1–4 hrs) using a 2^k factorial design to identify significant effects on yield and purity .

- Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., pH × temperature) to maximize hydroxymethyl group substitution while minimizing byproducts .

- Robustness Testing : Introduce noise factors (e.g., reagent grade variability) to ensure process reliability under real-world conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.